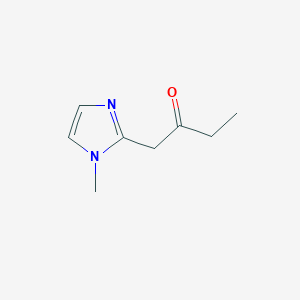
(E)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a complex organic compound that features a pyridazin-3-yloxy group, a pyrrolidin-1-yl group, and a thiophen-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one typically involves multi-step organic reactions One common approach is to start with the preparation of the pyridazin-3-yloxy intermediate, which is then coupled with a pyrrolidin-1-yl derivative
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The thiophen-2-yl group can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the prop-2-en-1-one moiety can be reduced to form the corresponding alkane.
Substitution: The pyridazin-3-yloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, (E)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one can be used as a building block for the synthesis of more complex molecules
Biology
This compound may have potential as a pharmacophore in drug discovery. The presence of the pyridazin-3-yloxy and thiophen-2-yl groups suggests it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential as anti-inflammatory, anti-cancer, or antimicrobial agents. The pyrrolidin-1-yl group is known to enhance the bioavailability and metabolic stability of drug candidates.
Industry
In the material science industry, this compound could be used in the development of new materials with specific electronic or optical properties. The thiophen-2-yl group is particularly interesting for applications in organic electronics.
Wirkmechanismus
The mechanism of action of (E)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The pyridazin-3-yloxy group may bind to specific protein targets, while the thiophen-2-yl group could enhance membrane permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridazin-3-yloxy derivatives: These compounds share the pyridazin-3-yloxy group and may have similar biological activities.
Pyrrolidin-1-yl derivatives: Compounds with the pyrrolidin-1-yl group are often explored in drug discovery for their favorable pharmacokinetic properties.
Thiophen-2-yl derivatives: These compounds are known for their applications in organic electronics and materials science.
Uniqueness
(E)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is unique due to the combination of these three functional groups in a single molecule. This unique structure allows for diverse applications across different fields, making it a versatile compound for scientific research and industrial applications.
Eigenschaften
IUPAC Name |
(E)-1-(3-pyridazin-3-yloxypyrrolidin-1-yl)-3-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c19-15(6-5-13-3-2-10-21-13)18-9-7-12(11-18)20-14-4-1-8-16-17-14/h1-6,8,10,12H,7,9,11H2/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFXRUKUBYEZER-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)C(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1OC2=NN=CC=C2)C(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-Methylquinolin-2-yl)oxy]oxolan-3-amine](/img/structure/B2634775.png)
![2-chloro-1-[3-(1H-indazol-1-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2634776.png)
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2634777.png)
![2-[2-(4-Aminopyrimidin-2-yl)pyrrolidin-1-yl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2634780.png)


![Tert-butyl 6-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2634783.png)
![2-(4-Methoxyphenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2634786.png)
![N-{[3-(methanesulfonylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine](/img/structure/B2634787.png)



